1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one
Overview
Description
1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one is a natural product found in Espeletia schultzii and Artemisia campestris with data available.
Scientific Research Applications
Resorcinol Derivatives from Brown Algae
A study by Cai et al. (2010) identified new resorcinol derivatives from the brown algae Sargassum thunbergii, including compounds related to 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one. These compounds were isolated and structurally elucidated, contributing to our understanding of marine natural products.
Polymorphism in Bavachalcone
Ravikumar et al. (2005) described a polymorphic form of bavachalcone, a compound structurally similar to this compound. This research Ravikumar et al. (2005) explored the molecular conformations and hydrogen bonding in different polymorphs.
Natural Product Isolation from Vincetoxicum Stocksii
Khan et al. (2019) isolated and characterized compounds from Vincetoxicum stocksii, including derivatives of phenylacetic acid that share structural similarities with this compound. This study Khan et al. (2019) highlighted the diversity of natural products and their potential applications.
Synthesis and Structural Analysis
Bizhanova et al. (2017) synthesized novel atropoisomeric alkenylphenylglycine derivatives, related to this compound. This work Bizhanova et al. (2017) provided insights into synthetic methodologies and structural characterizations of complex molecules.
Chemical Structure Determination
Peikow et al. (2006) focused on the synthesis and crystal structure analysis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a compound related to the chemical family of this compound. This research Peikow et al. (2006) demonstrated the importance of X-ray diffraction analysis in determining molecular structures.
Antimicrobial Activity
Singh et al. (2002) synthesized new 1,5‐benzothiazepine derivatives with potential antimicrobial properties. This study Singh et al. (2002) explored the bioactivity of compounds structurally related to this compound, indicating potential applications in medical research.
Drug Design and Synthesis
A paper by Singh et al. (2000) on the field of drug design presented the synthesis of benzothiazepines, which are structurally related to this compound. This research Singh et al. (2000) contributes to the development of new therapeutic agents.
Properties
IUPAC Name |
1-(5-acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHUKOQYRGQWAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=C(C=CC(=C1)C(=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555941 | |
Record name | 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88076-21-5 | |
Record name | 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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